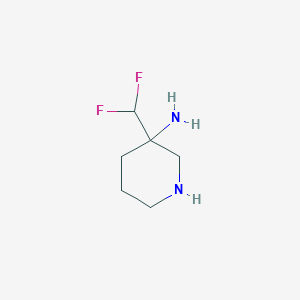

3-(Difluoromethyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12F2N2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-(difluoromethyl)piperidin-3-amine |

InChI |

InChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2 |

InChI Key |

CFQDPULZSWPHAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(C(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Difluoromethyl Piperidin 3 Amine and Its Core Scaffold

Retrosynthetic Analysis of the 3-(Difluoromethyl)piperidin-3-amine Framework

A retrosynthetic analysis of this compound suggests several plausible disconnection strategies. The primary challenge is the stereoselective construction of the C3 quaternary center.

Strategy A: Pyridine (B92270) Hydrogenation. A common and powerful approach involves the late-stage formation of the piperidine (B6355638) ring via the hydrogenation of a corresponding pyridine precursor. This places the synthetic burden on the preparation of a 3-amino-3-(difluoromethyl)pyridine derivative. The piperidine ring is formed in the final steps, simplifying the handling of the saturated heterocycle.

Strategy B: Intramolecular Cyclization. The piperidine ring can be disconnected between the nitrogen and an adjacent carbon (C2 or C6) or at a C-C bond within the carbocyclic portion.

N-C6 Disconnection (Reductive Amination): This approach envisions an acyclic precursor such as a δ-amino ketone or aldehyde. Intramolecular reductive amination would then form the final ring structure. The challenge lies in synthesizing the linear precursor with the difluoromethyl and protected amine groups already installed at the appropriate position.

C2-C3 and C5-C6 Disconnection (Ring-Closing Metathesis): This strategy involves disconnecting two C-C bonds to reveal a diene precursor. A ring-closing metathesis (RCM) reaction on a substituted diallylamine derivative would furnish the tetrahydropyridine ring, which can then be reduced to the piperidine. The synthesis of the sterically hindered diene precursor is a key step.

Strategy C: Cycloaddition. A [4+2] or [3+3] cycloaddition approach could construct the six-membered ring in a single step. For instance, a Diels-Alder reaction involving an imine as the dienophile could be a potential route, forming the C-N and a C-C bond simultaneously.

These strategies form the basis for the detailed exploration of synthetic methodologies in the following sections.

Construction of the Piperidine Ring System

The formation of the piperidine ring is the cornerstone of the synthesis. Various methods have been developed, each with its own advantages and limitations, especially concerning the introduction of a quaternary center.

Cycloaddition reactions offer an efficient way to construct cyclic systems by forming multiple bonds in a single step.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction, typically involving a diene and a dienophile, can be adapted for heterocycle synthesis. Aza-Diels-Alder reactions, where the dienophile is an imine, can directly generate tetrahydropyridine derivatives. The challenge in synthesizing this compound via this method would be the preparation of a suitable imine dienophile bearing the difluoromethyl group and a protected amine precursor. The reaction's success would depend on the reactivity and stability of this specialized dienophile.

[3+3] Cycloaddition: This alternative strategy involves the reaction of two three-atom components. For instance, the reaction of catalytically generated metalloenolcarbenes with azomethine imines can produce bicyclic pyrazolidinone derivatives, which could potentially be transformed into piperidines. acs.org While powerful, the application of this method to the specific substitution pattern of the target molecule would require significant methodological development.

1,3-Dipolar Cycloadditions: The reaction of nitrones with alkenes can lead to isoxazolidine rings, which can be subsequently cleaved and cyclized to form piperidines. This multi-step process allows for the introduction of various substituents.

| Cycloaddition Type | Key Intermediates | Potential Advantages | Key Challenges |

| Aza-Diels-Alder [4+2] | Imine dienophile, Diene | Convergent, potential for stereocontrol. | Synthesis of the required substituted imine. |

| [3+3] Annulation | Metalloenolcarbenes, 1,3-dipoles | Access to complex heterocyclic systems. acs.org | Requires specialized precursors and catalysts. acs.org |

| 1,3-Dipolar Cycloaddition | Nitrones, Alkenes | Stepwise functionalization is possible. | Multi-step sequence, potential for side reactions. |

Intramolecular reductive amination is a robust and widely used method for forming cyclic amines. wikipedia.orglibretexts.orgmasterorganicchemistry.com The process involves the cyclization of a linear amino-aldehyde or amino-ketone, where an initially formed cyclic iminium ion is reduced in situ to the corresponding piperidine.

For the synthesis of this compound, this strategy would require a δ-amino ketone precursor. The key steps would be:

Nucleophilic attack of the primary amine onto the ketone to form a cyclic hemiaminal.

Dehydration to form a cyclic iminium ion intermediate.

Reduction of the iminium ion to the final piperidine product.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Enzyme cascades have also been developed for the synthesis of 3-aminopiperidines from amino alcohol precursors, offering high enantiopurity. rsc.orgrsc.org Another approach involves the cyclization of ditosylate derivatives, derived from natural amino acids like L-glutamic acid, with various primary amines. researchgate.netniscpr.res.in

The primary difficulty remains the synthesis of the acyclic precursor containing the difluoromethylated quaternary center.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including nitrogen heterocycles. nih.govwikipedia.org The reaction typically involves an intramolecular reaction of a diene catalyzed by ruthenium or molybdenum alkylidene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts.

To synthesize the target piperidine, a precursor diallylamine with the quaternary center at the appropriate position would be required. The RCM reaction would yield a tetrahydropyridine, which could then be hydrogenated to the final piperidine.

The synthesis of highly substituted or electron-deficient amine precursors can be challenging. nih.gov However, RCM is tolerant of a wide variety of functional groups, making it a versatile method. wikipedia.org The synthesis of tetrasubstituted alkenes via RCM has been demonstrated, although it can be difficult due to steric hindrance. nih.gov

| Catalyst Generation | Catalyst Name | Common Applications |

| First Generation | Grubbs' Catalyst (G-I) | Synthesis of 5- to 7-membered rings. |

| Second Generation | Grubbs' Catalyst (G-II), Hoveyda-Grubbs Catalyst (HG-II) | Higher activity, broader substrate scope, synthesis of more substituted systems. nih.gov |

| Molybdenum-based | Schrock's Catalyst | Highly active, particularly for sterically hindered substrates. nih.govnih.gov |

The hydrogenation of substituted pyridines is one of the most direct and common methods for preparing piperidine derivatives. researchgate.netrsc.orgacs.org This approach benefits from the wide availability of pyridine starting materials. For the target molecule, the synthesis would start from a suitably substituted pyridine, which is then reduced under hydrogen pressure using a heterogeneous catalyst.

Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netacs.org The reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the reaction's efficiency and selectivity. For instance, hydrogenations using PtO₂ in glacial acetic acid under 50-70 bar of hydrogen have been reported for various substituted pyridines. researchgate.net Rhodium catalysts, such as Rh₂O₃, have been shown to be effective under milder conditions (e.g., 5 bar H₂, 40 °C). rsc.org

A key consideration is the potential for catalyst poisoning by the nitrogen atom of the pyridine ring. This can sometimes be mitigated by performing the hydrogenation under acidic conditions, which protonates the nitrogen, or by using N-oxide or pyridinium (B92312) salt derivatives. unimi.itorganic-chemistry.org The synthesis of the required 3-amino-3-(difluoromethyl)pyridine precursor is the main synthetic hurdle for this route.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| **Platinum Oxide (PtO₂) ** | Acetic Acid, 50-70 bar H₂ | Effective for many substituted pyridines. researchgate.net | Often requires high pressure and acidic medium. |

| Palladium on Carbon (Pd/C) | Acetic Acid, 0.6 MPa H₂, 65°C | Widely used, commercially available. chemicalbook.com | Can be sensitive to functional groups. |

| Rhodium on Carbon (Rh/C) | Various solvents, moderate pressure | High activity for aromatic ring reduction. acs.org | Can be less selective than other catalysts. |

| Rhodium(III) Oxide (Rh₂O₃) | TFE, 5 bar H₂, 40°C | Mild conditions, broad substrate scope. rsc.org | Catalyst cost. |

Modern catalytic methods using gold and iridium have opened new avenues for heterocycle synthesis.

Gold-Catalyzed Cyclization: Cationic gold(I) complexes are excellent catalysts for activating alkynes and alkenes toward nucleophilic attack. Gold-catalyzed oxidative amination of non-activated alkenes has been used to form substituted piperidines. nih.gov This approach involves the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. Applying this to the target molecule would require an aminoalkene precursor designed to cyclize and incorporate the necessary functionality at the C3 position.

Iridium-Catalyzed Cyclization and Hydrogenation: Iridium complexes are also highly versatile. Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org More recently, iridium(III) complexes have been developed for the robust ionic hydrogenation of pyridines to piperidines. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive functional groups (e.g., nitro, azido, bromo), which significantly expands the accessible chemical space for substituted piperidines. chemrxiv.org This tolerance could be highly advantageous if the pyridine precursor for this compound contains other sensitive functional groups.

Introduction of the Difluoromethyl Group

The incorporation of a difluoromethyl (CHF2) group into organic molecules is a key strategy in drug discovery to modulate their physicochemical and biological properties. Several methods have been developed for the introduction of this moiety, which can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic difluoromethylation involves the use of reagents that deliver a "CHF2+" equivalent to a nucleophilic carbon center. For the synthesis of this compound, this could involve the reaction of an enolate or enamine derived from a protected 3-oxopiperidine with an electrophilic difluoromethylating agent.

A common challenge in this approach is the control of C- versus O-alkylation of the enolate. However, careful selection of the reaction conditions and the electrophilic reagent can favor the desired C-difluoromethylation. Reagents such as S-(difluoromethyl)diarylsulfonium salts are effective for the difluoromethylation of a variety of carbon nucleophiles. A newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent has been shown to be a versatile and bench-stable tool for the construction of C-CF2SO2Ph bonds under mild, transition-metal-free conditions nih.gov.

| Reagent Type | Example | Application | Reference |

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Difluoromethylation of enolates | N/A |

| Phenylsulfonyl Difluoromethylating Reagent | [Reagent I] | Functionalization of various nucleophiles | nih.gov |

Nucleophilic difluoromethylation is a widely used and effective method for introducing the CHF2 group. This approach typically involves the reaction of a nucleophilic "CHF2-" source with an electrophilic carbon, such as a ketone or an imine. In the context of synthesizing this compound, a key intermediate would be a protected 3-oxopiperidine.

The reaction of N-Boc-3-piperidone with a nucleophilic difluoromethylating reagent, such as (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable activator, would yield N-Boc-3-(difluoromethyl)-3-hydroxypiperidine. This tertiary alcohol could then be converted to the corresponding amine. The development of an iridium-catalyzed reductive Reformatsky reaction allows for the difluoroalkylation of tertiary amides and lactams, which could be adapted for this purpose nih.govacs.org.

Another approach involves the use of bromodifluoroacetate in a Reformatsky-type reaction with imines to generate α,α-difluoro-β-amino esters nih.gov. This strategy could be applied to a cyclic imine derived from a piperidine precursor.

| Reagent | Substrate | Product | Reference |

| TMSCF2H | N-Boc-3-piperidone | N-Boc-3-(difluoromethyl)-3-hydroxypiperidine | N/A |

| Ethyl bromodifluoroacetate | Cyclic imine | α,α-difluoro-β-amino ester derivative | nih.gov |

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated compounds, often proceeding under mild conditions. These reactions typically involve the generation of a difluoromethyl radical (•CHF2), which can then add to a suitable acceptor, such as an alkene or an enamine.

For the synthesis of the target compound, a piperidine-derived enamine could serve as the radical acceptor. Photoredox catalysis is a common method for generating •CHF2 radicals from precursors like bromodifluoromethane (HCF2Br) or other commercially available reagents nih.gov. A visible-light-mediated intramolecular oxy-difluoromethylation has been reported, showcasing the utility of radical pathways in constructing CHF2-containing heterocycles nih.gov. Transition-metal-free radical tri-/difluoromethylation of N,N-dialkylhydrazones with sodium sulfinates has also been described as an effective method rsc.org.

| Radical Precursor | Acceptor | Catalyst/Conditions | Reference |

| HCF2Br | Piperidine enamine | Photoredox catalyst | nih.gov |

| Sodium difluoromethanesulfinate | N,N-dialkylhydrazone | Transition-metal-free | rsc.org |

Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis of complex molecules. While challenging, methods for the direct C-H difluoromethylation of heterocycles are being developed. These methods could potentially be applied to a pre-formed piperidine ring to introduce the difluoromethyl group at the C3 position.

Electrophilic C-H (phenylsulfonyl)difluoromethylation of (hetero)arenes has been achieved with a newly designed reagent, suggesting the possibility of extending this methodology to saturated heterocycles under specific conditions nih.gov.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure compounds. Chiral auxiliary-mediated approaches are a well-established strategy for achieving high levels of stereocontrol in the synthesis of substituted piperidines.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter has been established, the auxiliary can be removed to afford the enantiomerically enriched product.

For the synthesis of 3,3-disubstituted piperidines, a chiral auxiliary can be attached to the piperidine nitrogen or to a precursor molecule. For instance, amides derived from pseudoephenamine have been shown to be versatile chiral auxiliaries for asymmetric alkylation reactions, including those that form quaternary carbon centers nih.gov.

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives researchgate.netniscpr.res.in. This approach establishes the stereocenter at C3 early in the synthesis and then constructs the piperidine ring. A similar strategy could be envisioned where a difluoromethyl group is introduced at a later stage.

A three-component Mannich-type reaction, inspired by biosynthesis, has been developed to assemble multi-substituted chiral piperidines using a chiral amine auxiliary rsc.org. This method provides a versatile intermediate that can be further elaborated to access a variety of chiral piperidine compounds.

| Chiral Auxiliary | Synthetic Strategy | Key Intermediate | Reference |

| Pseudoephenamine | Asymmetric alkylation | Chiral amide | nih.gov |

| L-Glutamic acid derived | Ring formation | Ditosylate intermediate | researchgate.netniscpr.res.in |

| Chiral α-methyl benzylamine | Three-component Mannich reaction | Chiral dihydropyridinone | rsc.org |

Asymmetric Catalysis in Piperidine and Fluorinated Amine Synthesis

Asymmetric catalysis is a powerful tool for establishing chirality in the synthesis of complex molecules like fluorinated piperidines. While a direct catalytic asymmetric synthesis for this compound is not extensively documented, analogous strategies for related structures, such as trifluoromethylated piperidines and 3-substituted piperidines, provide significant insights into potential catalytic systems.

One notable approach involves the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, which has been successfully employed for the synthesis of polysubstituted piperidines. This method allows for the construction of the piperidine ring with high enantioselectivity. Another significant strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine, which furnishes enantioenriched 3-substituted tetrahydropyridines, key precursors to chiral piperidines. researchgate.net

Furthermore, the intramolecular Mannich reaction has proven effective in the stereoselective synthesis of α-trifluoromethyl piperidines. core.ac.uk This reaction creates the piperidine ring with control over the newly formed stereocenters. The development of chiral catalysts for these transformations is crucial for achieving high enantiomeric excess.

Table 1: Asymmetric Catalytic Methodologies for Fluorinated Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Rhodium(I) Complexes | [2+2+2] Cycloaddition | Constructs the piperidine ring with high enantioselectivity. |

| Rhodium(I) with Chiral Ligands | Asymmetric Reductive Heck | Produces enantioenriched 3-substituted tetrahydropyridines. researchgate.net |

| Organocatalysts | Intramolecular Mannich Reaction | Stereoselective formation of α-trifluoromethyl piperidines. core.ac.uk |

Diastereoselective Control in Functionalized Piperidine Formation

Achieving diastereoselective control is critical when multiple stereocenters are present in the piperidine ring. For a molecule like this compound, controlling the relative stereochemistry of the substituents is paramount.

A copper-catalyzed cyclizative aminoboration of hydroxylamine esters has been shown to be a highly effective method for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This approach allows for the installation of substituents with excellent diastereoselectivity. Substrates with a variety of functional groups, including fluorine and trifluoromethyl groups, are well-tolerated in this reaction, yielding the corresponding cyclic products in good yields and with high enantiomeric excess. nih.gov

Another powerful strategy involves a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. This one-pot cascade reaction leads to highly substituted 1,2,3,6-tetrahydropyridines with exceptional diastereomeric purity.

Table 2: Diastereoselective Synthetic Approaches to Functionalized Piperidines

| Method | Key Transformation | Stereochemical Outcome |

|---|---|---|

| Copper-Catalyzed Cyclizative Aminoboration | Formation of 2,3-cis-disubstituted piperidines | High diastereoselectivity and enantioselectivity. nih.gov |

| Rhodium(I)-Catalyzed Cascade | C–H activation, cyclization, and reduction | Highly substituted tetrahydropyridines with >95% diastereomeric purity. |

| Diethylaminosulfur Trifluoride (DAST) Mediated Rearrangement | Ring expansion of (trifluoromethyl)prolinols | Regio- and diastereoselective formation of 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net |

Enzymatic Approaches for Chiral Amine Construction

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Transaminases, in particular, have been successfully utilized for the asymmetric synthesis of 3-aminopiperidine derivatives.

The synthesis of (R)-3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases is a well-established process. researchgate.net This biocatalytic amination proceeds with high conversion and enantiomeric excess, demonstrating the potential for enzymatic routes in constructing the chiral 3-aminopiperidine scaffold. While this specific example does not involve a difluoromethyl group, the substrate scope of transaminases is continually expanding, suggesting that appropriately engineered enzymes could potentially accept a difluoromethylated precursor.

Multi-enzyme cascades have also been developed for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives. rsc.org These one-pot reactions, utilizing variants of galactose oxidase and imine reductase, can prevent the racemization of labile intermediates and produce products with high enantiopurity. rsc.org

Table 3: Enzymatic Synthesis of Chiral 3-Aminopiperidine Derivatives

| Enzyme | Reaction Type | Substrate | Product |

|---|---|---|---|

| ω-Transaminase | Asymmetric Amination | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine researchgate.net |

| Galactose Oxidase & Imine Reductase | Multi-enzyme Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine rsc.org |

Reactivity and Reaction Mechanisms of 3 Difluoromethyl Piperidin 3 Amine

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. grantome.com Its reactivity is primarily centered on the functionalization of its C-H bonds and potential rearrangements of the heterocyclic core.

Functionalization at Ring Positions (e.g., C-H Activation, Cross-Coupling)

Direct functionalization of C-H bonds is a powerful strategy for modifying the piperidine core. grantome.comresearchgate.net Palladium-catalyzed reactions are frequently employed for this purpose, often utilizing the piperidine nitrogen's lone pair to direct the catalyst. grantome.com However, the C3 position in 3-(difluoromethyl)piperidin-3-amine is a quaternary carbon and thus lacks a hydrogen atom for direct activation. Therefore, functionalization would target the C2, C4, C5, and C6 positions.

The electronic properties of the substituents on the piperidine ring play a crucial role in directing C-H activation. Electron-withdrawing groups, such as the one implicitly present in N-Boc piperidine, can influence the site of functionalization. nih.gov The difluoromethyl group at C3 is strongly electron-withdrawing, which deactivates the adjacent C2 and C4 positions towards electrophilic attack or certain types of C-H insertion reactions. nih.gov

Strategies for piperidine functionalization often involve:

Directed C-H Activation: Using a directing group on the piperidine nitrogen, transition metals like palladium can selectively activate and functionalize specific C-H bonds. researchgate.netacs.org For instance, an aminoquinoline amide directing group can facilitate the arylation of piperidine 3-carboxamide at the C4 position. acs.org

Cross-Coupling Reactions: Suzuki and Negishi cross-coupling reactions have been successfully applied to piperidine systems. acs.orgthieme-connect.com These methods typically involve the preparation of an organometallic piperidine derivative (e.g., an organozinc or boronate ester) which then couples with an aryl or heteroaryl halide. acs.orgthieme-connect.com For this compound, this would require prior C-H activation and conversion into a suitable coupling partner.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-C–H functionalization of saturated N-heterocycles like piperidine. nih.govnih.gov This process often involves the formation of an amine radical cation, which then leads to an α-amino radical that can be trapped by various reagents. nih.govbeilstein-journals.org

The steric hindrance imposed by the difluoromethyl group and the amine at the C3 position could influence the regioselectivity of these reactions, potentially favoring functionalization at the less hindered C5 and C6 positions.

Table 1: Selected Methods for Piperidine Ring Functionalization

| Reaction Type | Catalyst/Reagent | Position Functionalized | Ref. |

|---|---|---|---|

| Negishi Cross-Coupling | Pd(OAc)₂ / Organozinc Reagent | C2 or C4 | thieme-connect.com |

| Suzuki Cross-Coupling | Pd(dppf)Cl₂ / Boronate Ester | C2 | acs.org |

| C-H Arylation | Ir(ppy)₃ (Photocatalyst) | C2 (α-position) | nih.gov |

| Directed C-H Arylation | Pd(OAc)₂ / Aminoquinoline directing group | C4 | acs.org |

Ring Transformations and Rearrangement Reactions

The piperidine ring can undergo various transformations, although these are less common than substitution reactions. Such reactions often require specific precursors or harsh conditions.

Ring Expansion/Contraction: Ring expansion of smaller rings, like pyrrolidines, can be a route to substituted piperidines. organic-chemistry.orgresearchgate.net For example, the treatment of certain hydroxymethylpyrrolidines with diethylaminosulfur trifluoride (DAST) can induce a fluorine-driven ring expansion to yield 3-fluoropiperidines. researchgate.net

Rearrangements: Under specific conditions, piperidine derivatives can undergo rearrangements. The Stevens rearrangement, for instance, can be used to construct the piperidine ring from pyrrolidinium (B1226570) ylides. thieme-connect.com Another example involves the rearrangement of piperidine N-oxides to hexahydro-1,2-oxazepines. acs.org The presence of the gem-difluoromethyl and amino groups at C3 would likely influence the pathways of such rearrangements, potentially leading to novel molecular scaffolds. Studies on piperazine (B1678402) synthesis have highlighted various rearrangement reactions like the Diaza-Cope, Mumm, and Schmidt rearrangements, which could conceptually be explored for piperidine systems. tandfonline.com

Reactivity of the Amine Functionality

The primary amine at the C3 position is a key site of reactivity. However, its nucleophilicity and accessibility are significantly modulated by the adjacent, sterically demanding quaternary center bearing a difluoromethyl group.

Nucleophilic Properties and Alkylation Reactions

Amines are generally effective nucleophiles due to the lone pair of electrons on the nitrogen atom. fiveable.me The nucleophilicity follows the general trend of secondary > primary > tertiary, although this can be altered by steric and electronic factors. fiveable.mechemicalforums.com For this compound, the primary amine's reactivity is hindered. The quaternary carbon at C3 creates a sterically crowded environment, akin to a neopentyl-like structure, which impedes the approach of electrophiles. masterorganicchemistry.commasterorganicchemistry.com

Alkylation: N-alkylation of amines is a fundamental reaction. However, sterically hindered amines often exhibit reduced reactivity. organic-chemistry.org While primary amines are typically more nucleophilic than ammonia (B1221849), significant steric hindrance can slow or prevent reactions with bulky electrophiles. fiveable.me Specialized methods may be required for the alkylation of such hindered amines, such as using highly reactive alkylating agents or catalytic systems designed to overcome steric barriers. For example, heterobimetallic palladium-titanium complexes have been shown to be effective for the allylic amination of hindered secondary amines. organic-chemistry.org Biocatalytic methods using reductive aminase cascades also present a viable route for the N-alkylation of amines with alcohols or carboxylic acids. acs.org In one study, the synthesis of 3-aminopiperidine derivatives showed that amines with smaller alkyl groups reacted more readily than those with bulky substituents, consistent with an SN2 mechanism. niscpr.res.in

Oxidation Mechanisms and Amine Radical Cations

The oxidation of amines can proceed through several pathways, often involving the formation of an amine radical cation as a key intermediate. beilstein-journals.org This species is formed by the removal of a single electron from the nitrogen atom. beilstein-journals.orgacs.org

Formation of Amine Radical Cations: These intermediates can be generated using chemical oxidants, electrochemistry, or, more recently, visible-light photoredox catalysis. nih.govbeilstein-journals.org The oxidation potential of the amine is a key factor; for piperidine, the pKa of its radical cation has been determined to be 5.8. acs.org

Reactivity of Amine Radical Cations: Once formed, the amine radical cation can undergo several transformations. A common pathway is deprotonation at an adjacent carbon (the α-position) to form an α-amino radical. nih.govbeilstein-journals.org This radical can then participate in C-C bond-forming reactions, such as the arylation of piperidines. nih.gov Another pathway involves hydrogen atom transfer (HAT), as seen in the Hofmann-Löffler-Freytag reaction, which can be harnessed for remote C-H functionalization. nih.gov

Influence of Structure: For this compound, oxidation would initially form the nitrogen-centered radical cation. Subsequent deprotonation could occur at the piperidine nitrogen or at the α-carbons (C2 or C4). The electron-withdrawing difluoromethyl group would influence the stability and subsequent reaction pathways of these radical intermediates. Quantum chemical studies have shown that for the piperidine radical cation, a 1,4-hydrogen shift is a feasible rearrangement in the gas phase, while the presence of water can catalyze a 1,2-hydrogen shift. acs.org

The study of the oxidation of 3-aminopyridine (B143674) derivatives, while not directly analogous, shows that the amino group can direct complex cleavage and rearrangement pathways upon oxidation. nih.gov

Reactivity of the Difluoromethyl Group

The introduction of a difluoromethyl (CF₂H) group into the piperidine ring at the C3 position, adjacent to an amine group, profoundly influences the molecule's chemical properties. This section examines the stability of the carbon-fluorine bonds and the role of the CF₂H group in directing reaction pathways.

Stability and Transformation Reactions of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to fluorinated compounds. The CF₂H group is often used as a bioisostere for hydroxyl, thiol, or amine moieties, in part due to this stability and its ability to participate in hydrogen bonding. nih.gov While the C-F bonds are generally robust, they are not entirely inert. Transformations of the difluoromethyl group can occur under specific and often harsh reaction conditions. For instance, deprotonation of the acidic proton on the difluoromethyl group can be achieved using a combination of a strong base and a Lewis acid, revealing a nucleophilic difluoromethyl anion that can react with various electrophiles. nih.gov

The stability of fluorinated piperidines is also influenced by the position and orientation of the fluorine atoms. researchgate.net In many cases, the transformation of related fluorinated heterocycles requires multi-step syntheses or specific catalytic systems to achieve the desired reactivity. researchgate.netnih.gov

Role of the Difluoromethyl Group in Neighboring Group Participation

The highly polarized nature of the C-F bonds in the difluoromethyl group can lead to significant intramolecular interactions, influencing the conformation and reactivity of the piperidine ring. These interactions can include charge-dipole interactions and hyperconjugation. researchgate.net The gauche preference of fluorine substituents is a well-documented phenomenon that can establish conformationally defined building blocks. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis. This section discusses kinetic studies, isotope effects, and catalytic cycles of important transformations.

Kinetic Studies of Amination and Fluorination Reactions

For example, the copper-catalyzed three-component amino etherification of alkenes involves an electrophilic amination step. acs.orgacs.org Mechanistic investigations of this reaction revealed the crucial role of silyl (B83357) ethers in promoting the C-O coupling step through alkoxide transmetalation. acs.org The reaction is initiated by the formation of an aminium radical cation intermediate. acs.org

The synthesis of fluorinated piperidines often involves nucleophilic substitution or electrophilic fluorination, each with its own kinetic profile. nih.gov The synthesis of 5-amino-3,3-difluoropiperidines has been achieved through N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, followed by substitution of the resulting 5-halo-3,3-difluoropiperidines. researchgate.net

Table 1: Reaction Conditions for the Synthesis of Substituted Difluoropiperidines researchgate.net

| Entry | Halogen (X) | Reaction Conditions A (Cyclization) | Ratio of Pyrrolidine:Piperidine | Reaction Conditions B (Rearrangement/Isolation) | Isolated Yield of Difluoropiperidine |

| 1 | Cl | 1) 1 equiv. NCS, CH₂Cl₂, 0°C, 2h2) 0.1 equiv. Bu₄NI, CHCl₃, 50°C, 15h | 18:82 | 1 equiv. LiCl, Cl(CH₂)₂Cl, Δ, 60h | 86% |

| 2 | Br | 1 equiv. NBS, CH₂Cl₂, rt, 2h | 72:28 | acetone, rt, 72h | 77% |

| 3 | I | 1 equiv. NIS, CH₂Cl₂, rt, 2h | 0:100 | not applicable | 82% |

This table is based on data for the synthesis of 1-benzyl-5-halo-3,3-difluoropiperidines.

Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H (or other) bond is broken in the rate-determining step. nih.govyoutube.com In reactions involving this compound, deuterium (B1214612) substitution at the acidic proton of the difluoromethyl group or at other positions on the piperidine ring could provide significant mechanistic information.

For instance, studies on hydride transfer reactions have shown that the temperature dependence of KIEs can indicate the contribution of quantum mechanical tunneling. nsf.gov In palladium-catalyzed C-H arylation of piperidines, deuterium labeling experiments have been used to probe the reversibility of the C-H activation step. acs.org The observation of a significant primary deuterium KIE suggests that C-H bond cleavage is at least partially rate-limiting. nih.gov

Inverse solvent isotope effects, where the reaction rate is faster in D₂O than in H₂O, can also be a diagnostic tool, often indicating a pre-equilibrium step involving proton transfer. nih.gov

Table 2: Examples of Kinetic Isotope Effects in Related Reactions

| Reaction System | Isotope Substitution | Observed KIE (kH/kD) | Implication | Reference |

| Hydride transfer from DMPBIH to GPhXn⁺ | ²CH₃/²CD₃ | 0.89 - 0.94 | Suggests tightness of the charge-transfer complexation at the transition state. | nsf.gov |

| Electrophilic aromatic substitution | C-H/C-D | R₁ = R₂ | C-H bond breaking is not the rate-determining step. | youtube.com |

| Cytochrome P450-catalyzed oxidation | C-H/C-D | >1 | C-H bond cleavage is at least partially rate-limiting. | nih.gov |

This table provides examples from related systems to illustrate the application of KIEs.

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed C-H Arylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The C-H arylation of saturated heterocycles like piperidine offers a direct route to complex molecules. A plausible catalytic cycle for the palladium-catalyzed C-H arylation of a compound like this compound, guided by an appropriate directing group, would likely involve the following key steps:

C-H Activation: The palladium catalyst, often in the form of Pd(OAc)₂, coordinates to the directing group on the piperidine. This is followed by the cleavage of a C-H bond to form a palladacycle intermediate. This step is often reversible. acs.org

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladium(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The final step is the reductive elimination of the arylated product, regenerating the Pd(II) catalyst. The geometry of the Pd(IV) intermediate can influence the facility of this step and the stereochemical outcome of the product. acs.org

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps. nih.gov While direct C-H arylation of this compound has not been specifically reported, the arylation of 3-aminopiperidines has been achieved using palladium catalysts with specialized phosphine ligands. sci-hub.st

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 3-(difluoromethyl)piperidin-3-amine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive understanding of its stereochemical and conformational properties. iu.edu.sa

The NMR spectra of this compound are distinguished by the influence of the electronegative nitrogen and fluorine atoms. The ¹H NMR spectrum would show signals for the piperidine (B6355638) ring protons, the amine protons, and the unique proton of the difluoromethyl group. The difluoromethyl proton (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum is particularly informative. The carbon atom at the C3 position, bonded to both the amine and the difluoromethyl group, would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The difluoromethyl carbon itself would also be a triplet. The magnitude of through-bond C-F coupling constants (JCF) provides valuable insight into the molecule's conformation. rsc.org

¹⁹F NMR is crucial for directly observing the fluorine environment. A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group, which would be split into a doublet by the geminal proton. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei.

Conformational analysis of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the C3 substituents can be inferred from the coupling constants (J-values) between protons and the observation of through-space interactions. iu.edu.sanih.gov For instance, the preference for an axial or equatorial orientation of the difluoromethyl and amine groups significantly impacts the chemical shifts and coupling patterns of the ring protons.

Table 1: Representative NMR Data for a Difluoropiperidine Scaffold Note: This table is illustrative, based on data for related difluoropiperidine structures. rsc.org Actual values for the title compound may vary.

| Nucleus | Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling Constants (J) |

| ¹H NMR | -CHF₂ | 5.8 - 6.2 | t, JHF ≈ 56 Hz |

| Piperidine Ring CH₂, CH | 1.5 - 3.5 | m | |

| NH₂ | 1.5 - 2.5 | br s | |

| ¹³C NMR | C3 | 60 - 70 | t, JCF ≈ 25 Hz |

| -CHF₂ | 115 - 125 | t, JCF ≈ 240-250 Hz | |

| Piperidine Ring CH₂ | 25 - 50 | m | |

| ¹⁹F NMR | -CHF₂ | -95 to -110 | d, JHF ≈ 56 Hz |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and mapping the molecular architecture.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the piperidine ring system from one proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a definitive assignment for each CHx group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is vital for identifying quaternary carbons and confirming the placement of the difluoromethyl group by showing correlations from the -CHF₂ proton to the C3 carbon and adjacent carbons.

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy / Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions, which are critical for determining stereochemistry and conformation. A ¹H-¹⁹F HOESY experiment, for example, can show spatial proximity between the fluorine atoms and specific protons on the piperidine ring. nih.gov This information can definitively establish the relative orientation of the substituents, confirming whether they are, for instance, cis or trans to each other in a particular conformation. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive and unambiguous structural information by mapping electron density in a single crystal of a compound. This technique yields a three-dimensional model of the molecule in the solid state.

For this compound, an X-ray crystal structure would precisely determine:

Absolute and Relative Stereochemistry: As the molecule is chiral, crystallographic analysis of a single enantiomer (often achieved by using a chiral resolving agent) can determine its absolute configuration (R or S) at the C3 center. nih.gov

Conformation: It reveals the preferred conformation of the piperidine ring (e.g., a chair conformation) and the precise bond lengths, bond angles, and torsional angles of the substituents in the solid state. nih.gov

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding (involving the amine and piperidine nitrogen) and dipole-dipole interactions.

Table 2: Illustrative Data Obtainable from X-ray Crystallography Note: This table represents the type of parameters that would be determined from an X-ray analysis.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c (for a racemate) |

| Bond Length (C3-N) | The distance between the C3 and amine nitrogen atoms. | ~1.47 Å |

| Bond Length (C3-C_CHF₂) | The distance between C3 and the difluoromethyl carbon. | ~1.52 Å |

| Bond Angle (N-C3-C_CHF₂) | The angle between the two key substituents. | ~110° |

| Torsion Angle | Defines the orientation of substituents (e.g., equatorial/axial). | Varies |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. cardiff.ac.uktubitak.gov.tr These methods are excellent for identifying key structural features and studying intermolecular forces like hydrogen bonding. nih.gov

For this compound, the key vibrational modes include:

N-H Vibrations: The primary amine (NH₂) group will show characteristic symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region. core.ac.uk The position and broadness of these bands are sensitive to hydrogen bonding. N-H bending (scissoring) vibrations appear around 1600 cm⁻¹. core.ac.uk

C-F Vibrations: The difluoromethyl group will exhibit strong, characteristic C-F stretching absorptions in the IR spectrum, typically in the 1100-1000 cm⁻¹ region.

C-H Vibrations: Aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹.

Piperidine Ring Vibrations: The spectrum will contain a complex series of bands corresponding to the stretching and bending modes of the piperidine ring skeleton.

IR and Raman spectroscopy are complementary, and their combined use allows for a more complete assignment of the vibrational modes. tubitak.gov.tr

Table 3: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on typical values for the listed functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Weak |

| C-H Stretch | Piperidine Ring (-CH₂-) | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1000 - 1100 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the unambiguous determination of the molecular formula.

For this compound (C₆H₁₂F₂N₂), the exact mass of the molecular ion [M]⁺• would be measured. Under ionization, the molecule fragments in a predictable manner. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is a common pathway for cyclic amines.

Loss of Substituents: The loss of the difluoromethyl group as a radical (•CHF₂) or the loss of the amino group as a radical (•NH₂) or as ammonia (B1221849) (NH₃) after rearrangement are expected fragmentation events.

Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of smaller charged fragments.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Predicted Key Mass Spectrometry Fragments Note: m/z values are for the most abundant isotopes.

| m/z Value | Proposed Fragment | Formula of Fragment |

| 150 | Molecular Ion [M]⁺• | [C₆H₁₂F₂N₂]⁺• |

| 133 | [M - NH₃]⁺• | [C₆H₉F₂N]⁺• |

| 99 | [M - CHF₂]⁺ | [C₅H₁₁N₂]⁺ |

| 84 | Piperidine Ring Fragment | [C₅H₁₀N]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of 3-(Difluoromethyl)piperidin-3-amine. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization to find the molecule's lowest energy structure. mdpi.com

These calculations provide key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability. For this compound, the electron-withdrawing difluoromethyl group is expected to lower the HOMO energy, potentially increasing the molecule's resistance to oxidation.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP for this compound would likely show a negative potential (red/yellow) around the highly electronegative fluorine atoms and the lone pair of the ring nitrogen, indicating sites susceptible to electrophilic attack. The positive potential (blue) would be concentrated around the amine and piperidine (B6355638) ring protons.

Table 1: Calculated Electronic Properties of a Piperidine Derivative (Illustrative Example)

| Parameter | Method/Basis Set | Calculated Value | Significance |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 Debye | Measures the overall polarity of the molecule. researchgate.net |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The piperidine ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. For a substituted piperidine like this compound, the substituents can exist in either axial or equatorial positions, leading to different conformers with varying stabilities.

Conformational analysis using molecular mechanics (MM) force fields (e.g., COSMIC) can efficiently scan the potential energy surface to identify stable conformers and estimate their relative energies. nih.gov These initial structures can then be further optimized using higher-level DFT calculations to obtain more accurate energy differences (ΔG), which determine the population of each conformer at equilibrium. researchgate.netresearchgate.net For fluorinated piperidines, computational studies have shown that the fluorine atom often has a preference for the axial position, which is counterintuitive to purely steric considerations. nih.govd-nb.info This preference is often attributed to stabilizing hyperconjugative and electrostatic interactions. d-nb.inforesearchgate.net

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape over time, offering insights into the dynamic behavior of the molecule in different environments (e.g., in solution). nih.govmdpi.com By simulating the molecule's trajectory over nanoseconds, MD can reveal the flexibility of the piperidine ring, the rotational freedom of the substituent groups, and the transition rates between different conformational states.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Amine Group Position | Difluoromethyl Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Reference) |

| 2 | Equatorial | Axial | +1.5 |

| 3 | Axial | Equatorial | +2.1 |

| 4 | Axial | Axial | +3.8 |

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to elucidate the reaction pathway and identify key transition states.

By modeling the reactants, intermediates, transition states, and products of a proposed synthetic step, DFT calculations can map out the entire reaction coordinate. Transition state structures are located on the potential energy surface as first-order saddle points, and their energies determine the activation barrier for the reaction. For instance, in a reaction involving nucleophilic substitution to introduce the amine or difluoromethyl group, calculations can help predict the feasibility of the reaction, understand the stereochemical outcome, and rationalize the effect of catalysts or reaction conditions. dicp.ac.cnacs.org

Isotopic labeling studies, combined with computational analysis of kinetic isotope effects, can further validate a proposed mechanism. The insights gained from such studies are crucial for optimizing reaction conditions to improve yield and selectivity in the synthesis of complex molecules like this compound.

Analysis of Non-Covalent Interactions Involving Fluorine and Amine Moieties

The fluorine atoms and the amine group in this compound are key sites for non-covalent interactions, which play a significant role in the molecule's conformational preferences and its potential interactions with biological targets. The high electronegativity of fluorine allows it to act as a weak hydrogen bond acceptor.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are computational methods used to identify and characterize non-covalent interactions. nih.govresearchgate.net These methods can reveal intramolecular hydrogen bonds, such as those between the amine protons and the fluorine atoms (N-H···F) or the piperidine ring nitrogen (N-H···N).

In protonated forms of fluorinated piperidines, strong charge-dipole interactions between the positively charged nitrogen (N-H+) and the negative end of the C-F bond dipole can significantly stabilize conformers where the C-F bond is in an axial position. researchgate.netresearchgate.net These interactions can override steric effects and are a dominant factor in controlling the conformation of such molecules. d-nb.info Understanding these subtle forces is critical for predicting the three-dimensional structure that the molecule will adopt in various environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and theoretical calculations can provide predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. rsc.org The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C). Comparing the predicted NMR spectrum with the experimental one can confirm the proposed structure and help assign specific signals to individual atoms. rsc.org

For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. These shifts are highly sensitive to the local electronic environment and can provide detailed information about the molecule's conformation. nih.gov Discrepancies between predicted and experimental values can indicate the presence of specific conformational equilibria or strong intermolecular interactions in the experimental sample.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 48.5 | 48.2 |

| C3 | 60.1 | 59.8 |

| C4 | 25.3 | 25.1 |

| C5 | 24.9 | 24.6 |

| C6 | 46.8 | 46.5 |

| CHF₂ | 118.2 | 117.9 |

Synthesis of Analogs and Functional Derivatization of 3 Difluoromethyl Piperidin 3 Amine

The structural motif of 3-(difluoromethyl)piperidin-3-amine serves as a valuable starting point for medicinal chemistry, offering multiple sites for synthetic modification. The diversification of this scaffold allows for the fine-tuning of physicochemical properties and biological activity. Key strategies involve the functionalization of the piperidine (B6355638) nitrogen, modification of the difluoromethyl and amine groups, stereochemical manipulation, and the construction of more complex ring systems.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated piperidine (B6355638) derivatives presents a significant challenge, often requiring multi-step sequences and harsh reagents. nih.gov Future research will undoubtedly focus on the development of more efficient, sustainable, and scalable methods for the preparation of 3-(difluoromethyl)piperidin-3-amine.

One promising avenue lies in the late-stage difluoromethylation of readily available piperidine precursors. Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of various heterocycles using green oxidants like molecular oxygen. acs.orgresearchgate.net Adapting these methods to a suitable 3-aminopiperidine derivative, where the amino group is appropriately protected, could provide a direct and atom-economical route to the target compound.

Another sustainable approach involves the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov A potential synthetic strategy could involve the synthesis of a 3-amino-5-fluoropyridine (B1296810) derivative, followed by a one-pot rhodium-catalyzed dearomatization and hydrogenation process. This would yield a fluorinated piperidine with defined stereochemistry, which could then be a precursor to the target molecule. nih.gov The development of heterogeneous catalysts for such transformations would further enhance the sustainability of this approach by simplifying catalyst recovery and reuse. researchgate.net

Furthermore, building upon the synthesis of related fluorinated amino-piperidines, a route starting from readily available chiral precursors like L-glutamic acid could be envisaged. nih.gov This would involve a series of transformations including esterification, protection of the amino group, reduction, and cyclization, with the key difluoromethyl group being introduced at an appropriate stage, for instance, via the reaction of a ketone precursor with a difluoromethylating agent.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Transformations | Potential Advantages | Anticipated Challenges |

| Late-Stage C-H Difluoromethylation | N-protected 3-aminopiperidine | Photoredox catalysis, radical difluoromethylation | Atom economy, directness | Regioselectivity, functional group compatibility |

| Dearomatization-Hydrogenation | 3-Amino-5-fluoropyridine derivatives | Rhodium or Palladium catalysis | Access to stereoisomers, use of abundant precursors | Catalyst cost and sensitivity, potential for hydrodefluorination |

| Chiral Pool Synthesis | L-glutamic acid | Multi-step synthesis including cyclization and fluorination | Enantiopure products, use of inexpensive starting material | Long synthetic sequence, potential for racemization |

| Ring Expansion of Prolinols | Substituted prolinol derivatives | Ring enlargement reactions | Access to diverse analogues | Regio- and stereoselectivity control |

Exploration of Unconventional Reactivity and Catalysis

The gem-difluoroalkylamine motif in This compound is expected to exhibit unique reactivity that can be harnessed for novel chemical transformations. The strong electron-withdrawing nature of the difluoromethyl group significantly influences the nucleophilicity and basicity of the adjacent amino group, as well as the reactivity of the C-F bonds themselves.

Future research could explore the use of this compound as a precursor to novel difluoromethylated radicals. Radical difluoromethylation of heterocycles has emerged as a powerful synthetic tool, and the development of methods to generate a difluoromethyl radical from the C-F bonds of this compound under specific catalytic conditions could open up new avenues for C-C and C-heteroatom bond formation. researchgate.net

The reactivity of the amine functionality in the presence of the adjacent difluoromethyl group also warrants investigation. The attenuated basicity could allow for selective reactions at other positions of the piperidine ring without interference from the amino group. Conversely, the amine could be used to direct catalytic reactions to specific sites on the molecule.

Furthermore, the potential for the difluoromethyl group to act as a hydrogen bond donor could be exploited in organocatalysis. This property, coupled with the chiral nature of the molecule if synthesized in an enantiopure form, could enable its use as a novel catalyst or ligand in asymmetric synthesis. The development of catalysts where the difluoromethyl group plays a key role in substrate activation or transition state stabilization is a fertile area for future research.

Advanced Chemical Probing of Biological Targets Through Mechanistic Analogues

The unique properties of the fluorine atom make it an excellent probe for studying biological systems. The 19F nucleus is NMR-active and has a high gyromagnetic ratio, making 19F NMR a sensitive technique for monitoring the local environment of the fluorine atoms. This compound and its derivatives are therefore promising candidates for the development of advanced chemical probes to study the mechanism of biological targets, without directly discussing their biological effects.

By incorporating this fluorinated piperidine into a molecule that binds to a specific biological target, such as an enzyme or receptor, changes in the 19F NMR chemical shift can provide valuable information about binding events, conformational changes, and the chemical environment of the binding site. This information is crucial for understanding the molecular basis of recognition and for the rational design of new molecules with specific functions.

Furthermore, the difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, and in some cases, can mimic a peptide bond. This allows for the design of mechanistic analogues of substrates or inhibitors that can be used to trap enzymatic intermediates or to probe the catalytic mechanism. For example, if the parent compound with a hydroxyl group is a substrate for an enzyme, the difluoromethyl analogue could act as a non-reactive mimic, allowing for the study of the enzyme-substrate complex without turnover.

The development of a library of derivatives of This compound with different substituents on the piperidine nitrogen or the amine could provide a versatile toolkit for chemical biologists to probe a wide range of biological targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access novel reaction space. The integration of the synthesis of This compound and its derivatives with flow chemistry platforms represents a significant future direction.

Recent studies have demonstrated the successful use of flow chemistry for the synthesis of piperidine derivatives and for difluoromethylation reactions. researchgate.net For instance, the direct Cα-difluoromethylation of protected α-amino acids has been achieved in a continuous flow reactor using fluoroform as the difluoromethyl source. researchgate.net A similar strategy could be developed for the synthesis of the target compound, potentially starting from a suitable piperidine precursor. This would not only improve the safety of handling potentially hazardous fluorinating agents but also allow for the rapid optimization of reaction conditions and the on-demand synthesis of the compound.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be used to rapidly generate a library of derivatives of This compound . This would be particularly valuable for the exploration of its potential applications in areas such as catalysis and chemical biology, where the screening of a diverse set of compounds is often required.

A comparison of potential flow chemistry approaches is presented in Table 2.

| Flow Chemistry Approach | Key Reagents | Potential Advantages | Anticipated Challenges |

| Continuous Difluoromethylation | Protected 3-ketopiperidine, Fluoroform (CHF3) | Use of an inexpensive and readily available C1 source, high atom economy | High pressure and temperature may be required, catalyst deactivation |

| Flow Hydrogenation of Fluoropyridines | 3-Amino-5-fluoropyridine derivative, H2 gas | Safe handling of hydrogen gas, precise control over reaction parameters | Catalyst clogging, potential for hydrodefluorination |

| Multi-step Flow Synthesis | Readily available starting materials (e.g., from chiral pool) | Integration of multiple reaction steps, reduced manual handling, improved reproducibility | Complex reactor setup, optimization of multiple reaction steps |

Application in Materials Science as a Structural Component

The incorporation of fluorinated motifs into polymers can significantly alter their properties, including thermal stability, chemical resistance, and surface properties. The unique structural features of This compound make it an intriguing building block for the synthesis of novel materials.

Future research could focus on the incorporation of this compound as a pendant group in polymers. The primary amine functionality provides a convenient handle for polymerization or for grafting onto existing polymer backbones. For example, it could be reacted with monomers containing carboxylic acid or acyl chloride groups to form polyamide chains, or with isocyanates to form polyureas.

The synthesis of a range of polymers containing This compound as a structural component and the systematic investigation of their structure-property relationships will be a key area of future research. This could lead to the development of new materials with tailored properties for a variety of applications, without delving into the specifics of those material properties here.

Q & A

Basic: What are the recommended synthetic routes for 3-(Difluoromethyl)piperidin-3-amine?

Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. A common approach is the reaction of a difluoromethyl-containing precursor (e.g., 3-difluoromethylpiperidinone) with ammonia or a protected amine under reducing conditions (e.g., NaBHCN or H/Pd). Alternative methods include the use of Grignard reagents to introduce the difluoromethyl group into a piperidine scaffold. Purification often employs column chromatography or recrystallization, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Advanced: How can enantioselective synthesis of this compound be optimized?

Answer:

Enantioselective synthesis can be achieved using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic intermediates has been effective for piperidine derivatives. Asymmetric hydrogenation of imine precursors using chiral phosphine ligands (e.g., Josiphos) can also yield enantiomerically enriched products. Monitoring enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis is critical. Computational modeling (e.g., DFT calculations) may guide ligand selection to improve stereochemical outcomes .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H/C NMR to confirm regiochemistry and fluorine coupling patterns.

- FT-IR : Identification of N-H and C-F stretches (1050–1250 cm).

- Mass Spectrometry : HRMS for molecular weight validation.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Elemental Analysis : Verify purity and stoichiometry.

For example, F NMR is particularly useful to confirm the presence and environment of difluoromethyl groups .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Contradictions may arise from assay variability, impurities, or stereochemical effects. Mitigation strategies include:

- Orthogonal Assays : Combine radioligand binding (e.g., for receptor affinity) with functional assays (e.g., cAMP measurement).

- Stereochemical Analysis : Isolate enantiomers and test individually, as seen in studies on fluorinated piperidines .

- Controlled Conditions : Standardize cell lines, buffer systems, and temperature/pH settings.

- Metabolic Stability Studies : Assess whether metabolites contribute to observed discrepancies using LC-MS/MS .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding modes to receptors (e.g., GPCRs or kinases).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time, accounting for fluorine’s electronegativity.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict modifications.

For example, fluorinated analogs in SARS-CoV-2 Nsp3 studies used similar computational workflows to prioritize synthesis targets .

Basic: What are the key considerations for handling this compound in laboratory settings?

Answer:

- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent degradation.

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, THF) for reaction optimization.

- Safety : Use PPE (gloves, goggles) due to potential amine reactivity and fluorine-related hazards.

Refer to SDS sheets of structurally similar compounds for toxicity and disposal guidelines .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (vs. CH). Its electronegativity improves membrane permeability (logP ~1.5–2.5) and modulates pKa of the amine, affecting protonation states in physiological pH. In vivo studies on fluorinated piperidines suggest prolonged half-lives and improved blood-brain barrier penetration, making this moiety valuable in CNS drug design .

Advanced: What strategies exist for derivatizing this compound to explore structure-activity relationships (SAR)?

Answer:

- N-Functionalization : Acylation, sulfonylation, or alkylation to modify amine reactivity.

- Ring Substitution : Introduce halogens or heteroatoms at other piperidine positions.

- Bioisosteric Replacement : Swap difluoromethyl with trifluoromethyl or cyclopropyl groups to assess steric/electronic effects.

High-throughput screening (HTS) and parallel synthesis (e.g., Ugi reactions) can rapidly generate analogs for SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.